molecular formula C15H21ClN2O4S B4002468 1-[2-(4-Chlorophenyl)sulfanylethyl]-4-methylpiperazine;oxalic acid

1-[2-(4-Chlorophenyl)sulfanylethyl]-4-methylpiperazine;oxalic acid

Cat. No.: B4002468
M. Wt: 360.9 g/mol
InChI Key: MNCXJGGJZZNDGI-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenyl)sulfanylethyl]-4-methylpiperazine;oxalic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 4-chlorophenyl group and a sulfanylethyl chain. The presence of oxalic acid further adds to its chemical complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Chlorophenyl)sulfanylethyl]-4-methylpiperazine typically involves the reaction of 4-chlorobenzyl chloride with 1-(2-mercaptoethyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Chlorophenyl)sulfanylethyl]-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced piperazine derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

1-[2-(4-Chlorophenyl)sulfanylethyl]-4-methylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenyl)sulfanylethyl]-4-methylpiperazine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-Chlorophenyl)ethyl]-4-methylpiperazine
  • 1-[2-(4-Bromophenyl)sulfanylethyl]-4-methylpiperazine
  • 1-[2-(4-Methylphenyl)sulfanylethyl]-4-methylpiperazine

Uniqueness

1-[2-(4-Chlorophenyl)sulfanylethyl]-4-methylpiperazine stands out due to the presence of the 4-chlorophenyl group, which imparts unique chemical and biological properties

Properties

IUPAC Name

1-[2-(4-chlorophenyl)sulfanylethyl]-4-methylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2S.C2H2O4/c1-15-6-8-16(9-7-15)10-11-17-13-4-2-12(14)3-5-13;3-1(4)2(5)6/h2-5H,6-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCXJGGJZZNDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCSC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(4-Chlorophenyl)sulfanylethyl]-4-methylpiperazine;oxalic acid
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1-[2-(4-Chlorophenyl)sulfanylethyl]-4-methylpiperazine;oxalic acid
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1-[2-(4-Chlorophenyl)sulfanylethyl]-4-methylpiperazine;oxalic acid
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1-[2-(4-Chlorophenyl)sulfanylethyl]-4-methylpiperazine;oxalic acid
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1-[2-(4-Chlorophenyl)sulfanylethyl]-4-methylpiperazine;oxalic acid
Reactant of Route 6
1-[2-(4-Chlorophenyl)sulfanylethyl]-4-methylpiperazine;oxalic acid

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